Diisopropylsilane is a silicon-based compound with the chemical formula SiH2(CH(CH3)2)2. It belongs to the class of organosilanes, specifically hydrosilanes, characterized by the presence of a Si-H bond. While not directly derived from natural sources, diisopropylsilane serves as a versatile building block in various synthetic transformations within organic and organometallic chemistry. Its significance lies in its ability to participate in hydrosilylation reactions, enabling the formation of new silicon-carbon bonds and serving as a precursor for more complex silicon-containing molecules. [, , ]
Diisopropylsilane can be synthesized from various silane precursors and is classified under organosilicon compounds. It belongs to a broader category of silanes that are utilized in both industrial and laboratory settings for their reactivity and ability to form stable bonds with other elements.
Diisopropylsilane can be synthesized through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents to maximize yield and purity. For example, using anhydrous solvents can prevent unwanted side reactions that may occur due to moisture.
Diisopropylsilane has the molecular formula and a molecular weight of approximately 116.28 g/mol. Its structure consists of a silicon atom bonded to two isopropyl groups, resulting in a branched configuration that influences its physical and chemical properties.
This structure contributes to its low volatility and high stability under various conditions.
Diisopropylsilane participates in various chemical reactions, including:
The mechanism by which diisopropylsilane functions as a silylating agent typically involves the nucleophilic attack on silicon by an alcohol or amine, leading to the formation of a silyl ether or amine derivative. The process can be summarized as follows:
This mechanism underscores the utility of diisopropylsilane in organic synthesis where protection and functional group manipulation are required.
Diisopropylsilane finds applications across various fields:
The molecule adopts a tetrahedral geometry around silicon, with Si–C bond lengths averaging 1.89 Å and C–Si–C angles of approximately 109.5°. The isopropyl groups induce significant steric bulk, influencing both physical behavior and chemical reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive 29Si chemical shifts between -5 and -15 ppm, consistent with secondary silanes. Rotatable bonds (7 in total) enable conformational flexibility despite steric constraints [5].
Diisopropylsilane is a colorless, flammable liquid with hydrophobic behavior and limited water solubility. Key properties include:
Table 1: Physicochemical Profile of Diisopropylsilane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C6H14Si | - |
Molecular Weight | 114.26 g/mol | - |
CAS Registry Number | 17928-28-8* | - |
Calculated log P | 3.31 | Octanol-water partition |
Boiling Point | 94–96°C | At 760 mmHg |
Density | 0.72–0.75 g/cm³ | At 20°C |
InChI Key | AETPRTPBPDPMPD-UHFFFAOYSA-N | - |
*Note: CAS RN 17928-28-8 corresponds to diisopropylsilane, distinct from diisopropylphenylsilane (18027-99-1) in [1] .
The synthesis of organosilicon compounds began in 1863 when Friedel and Crafts prepared tetraethylsilane via zinc alkyl reduction of silicon tetrachloride. Kipping’s pioneering work (1900–1930) established Grignard-based approaches to alkylsilanes, though diisopropylsilane-specific methodologies emerged later. The advent of the Müller-Rochow process (1945) enabled industrial-scale production of chlorosilanes but focused on methyl/phenyl systems [5] [6].
Table 2: Evolution of Diisopropylsilane Synthesis Methods
Synthesis Method | Key Parameters | Yield | Limitations | |
---|---|---|---|---|
Mg2Si Acidolysis | 25°C, NH3/NH4Br solvent | 40–80% | Complex byproduct separation | |
LiAlH4 Reduction | -30°C, n-butyl ether solvent | 70–80% | Expensive hydrides, solvent recovery | |
Catalytic Hydrosilylation | 60–80°C, Pt catalyst | >90% | Requires propylene/SiH4 feedstocks | [4] |
Diisopropylsilane serves as a gaseous silicon source in chemical vapor deposition (CVD) for advanced semiconductors. Compared to silane (SiH4), it offers:
With the photovoltaic industry projected to reach 1,200 GW capacity by 2030, diisopropylsilane derivatives contribute to efficiency gains in silicon heterojunction solar cells [4].
As a hydrosilane, diisopropylsilane participates in hallmark organosilicon reactions:
Diisopropylsilane’s steric profile confers unique reactivity in synthesizing:
Table 3: Industrial Value Chain Analysis
Sector | Application | Market Driver | |
---|---|---|---|
Semiconductor Manufacturing | Silicon epitaxial growth, LPCVD | $426B global semiconductor market (2024) | |
Photovoltaics | a-Si:H passivation layers | 220 GW installed PV capacity (2025) | |
Synthetic Chemistry | Chiral silane building blocks | Demand for organosilicon pharmaceuticals | |
Adhesives & Coatings | Crosslinking agents | Replacement for tin-based catalysts | [4] [5] |
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